molecular formula C24H47NO10S B1235030 1-(3-O-sulfo-beta-D-galactosyl)sphingosine

1-(3-O-sulfo-beta-D-galactosyl)sphingosine

Cat. No. B1235030
M. Wt: 541.7 g/mol
InChI Key: BXSULSOCJNTUJS-YTBMLWRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-O-sulfo-beta-D-galactosyl)sphingosine is a sulfoglycosphingolipid that is sphingosine substituted on O-1 by a 3-O-sulfo-beta-D-galactosyl group;  sulfatide in which one acyl chain has been removed by ozonolysis.

Scientific Research Applications

Application in Metachromatic Leukodystrophy

1-(3-O-sulfo-beta-D-galactosyl)sphingosine, also known as sulfatide, is significantly relevant in the context of metachromatic leukodystrophy (MLD), a genetic disease characterized by the accumulation of sulfatides due to a deficiency in arylsulfatase A. The quantification of sulfatides in urine is an important diagnostic tool, and synthetic sulfatides have been developed for this purpose. The development of a non-physiological sulfatide, 3-O-sulfo-β-d-C17 galactosylceramide, has been specifically synthesized for the quantitative determination of sulfatides in MLD diagnosis and treatment follow-up (Cui et al., 2008).

In Diagnostic Assays

Fluorescent derivatives of sulfatides, like 1-O-galactosyl-2-N-1-dimethylaminonaphthalene-5-sulfonyl-sphingosine, are used in high-performance liquid chromatography for determining β-galactosidase activity specific to galactocerebroside. This sensitive method facilitates the enzymatic activity analysis relevant to certain biological processes and diseases (Naoi & Yagi, 1981).

Application in Cellular Biology

In cellular biology, sulfatides play a role in various cellular processes. For instance, studies involving fluorescent sulfogalactolipid analogs have provided insights into the organization of sperm head plasma membranes and the process of sperm capacitation, indicating that lipid phase segregation is crucial in this biological event (Gadella et al., 1995).

Role in Glycosphingolipid Biosynthesis

Sulfatides are involved in glycosphingolipid biosynthesis, a critical process in cell membrane formation, particularly in myelin sheaths. The enzyme ceramide UDPgalactosyltransferase, responsible for cerebrosides and sulfatides synthesis, is crucial for myelination in the nervous system. Understanding its mechanism provides insights into neurological diseases and developmental biology (Schulte & Stoffel, 1993).

Implications in Autoimmunity

Structural studies of sulfatides have revealed their implications in autoimmunity, particularly in diseases affecting the central nervous system. The crystal structure of mouse CD1d with cis-tetracosenoyl sulfatide reveals insights into how these lipids are presented to T cells, which is pivotal in designing therapeutics targeting autoimmune diseases (Zajonc et al., 2005).

properties

Product Name

1-(3-O-sulfo-beta-D-galactosyl)sphingosine

Molecular Formula

C24H47NO10S

Molecular Weight

541.7 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C24H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32)/b15-14+/t18-,19+,20+,21-,22+,23-,24+/m0/s1

InChI Key

BXSULSOCJNTUJS-YTBMLWRQSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)N)O

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O

synonyms

lysosulfatide
psychosine-3'-sulfate este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-O-sulfo-beta-D-galactosyl)sphingosine
Reactant of Route 2
1-(3-O-sulfo-beta-D-galactosyl)sphingosine
Reactant of Route 3
1-(3-O-sulfo-beta-D-galactosyl)sphingosine
Reactant of Route 4
1-(3-O-sulfo-beta-D-galactosyl)sphingosine
Reactant of Route 5
1-(3-O-sulfo-beta-D-galactosyl)sphingosine
Reactant of Route 6
1-(3-O-sulfo-beta-D-galactosyl)sphingosine

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